molecular formula C26H31N3O2S B2654831 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 878054-50-3

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2654831
CAS No.: 878054-50-3
M. Wt: 449.61
InChI Key: PSJDGVLIAHHDMR-UHFFFAOYSA-N
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Description

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, azepane, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the indole core, the introduction of the azepane group, and the final acetamide linkage. Common reagents used in these reactions include indole derivatives, azepane, and various acylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the indole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or azepane moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.

Mechanism of Action

The mechanism of action of 2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes. The azepane group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: A related compound with similar structural features but different functional groups.

    2-(AZEPAN-1-YL)-2-(4-METHYLPHENYL)ACETONITRILE: Another compound with an azepane group and a phenyl ring, but with a nitrile functional group.

Uniqueness

2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of indole, azepane, and acetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20-10-12-21(13-11-20)16-27-25(30)19-32-24-17-29(23-9-5-4-8-22(23)24)18-26(31)28-14-6-2-3-7-15-28/h4-5,8-13,17H,2-3,6-7,14-16,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJDGVLIAHHDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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